REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([OH:9])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[H-].[Na+].[Br-].[Li+].I[CH3:15]>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[C:3](=[O:9])[N:4]([CH3:15])[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)C)O
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(N(C(=CC1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |